![molecular formula C29H28N4O3 B4621164 3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4621164.png)

3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

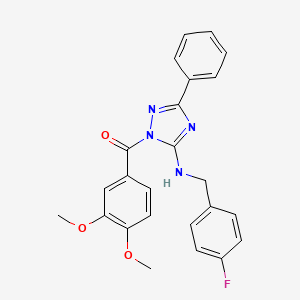

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves the condensation of appropriate precursors, with conditions tailored to promote the formation of the desired core structure. A common approach includes the reaction of pyrimidines with alkylamides in liquid ammonia in the presence of an oxidizing agent, leading to various substituted derivatives, as demonstrated by Gulevskaya et al. (1994) in their work on regioselective amination of condensed pyrimidines (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994). Similar methodologies can be adapted for the synthesis of the specific compound , adjusting the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of related pyrido[2,3-d]pyrimidine derivatives has been elucidated through techniques such as X-ray diffraction, demonstrating distinct structural motifs and bonding arrangements. Trilleras et al. (2009) detailed the molecular structures of several 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, highlighting how different substituents influence the crystal packing through hydrogen bonding and π-π stacking interactions (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009). Such structural analyses are pivotal in understanding the physical and chemical properties of the compound.

Chemical Reactions and Properties

The chemical reactivity of pyrido[2,3-d]pyrimidine derivatives encompasses a wide range of reactions, including amination, methylation, and condensation with various reagents to introduce different functional groups. Studies by Asiri and Khan (2010) on condensation reactions of 1,3-diethyl-2-thiobarbituric acid with different aldehydes offer insights into how different substituents on the pyrido[2,3-d]pyrimidine framework affect the compound's chemical properties and reactivity (Asiri & Khan, 2010).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are determined by the molecular structure and the nature of substituents on the pyrido[2,3-d]pyrimidine core. For instance, the study by Low et al. (2004) on different crystal structures of pyrido[2,3-d]pyrimidine derivatives reveals how substitutions at specific positions affect the compound's physical properties, including its solubility and crystallinity (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for understanding the compound's behavior in chemical syntheses and potential applications. For example, the work by Igarashi et al. (2006) on the redox properties of pyrimidine derivatives provides valuable information on the electron-donating and accepting capabilities of such compounds, which are essential for their chemical behavior (Igarashi, Yamaguchi, Mitsumoto, Naya, & Nitta, 2006).

Aplicaciones Científicas De Investigación

Synthetic Chemistry and Properties

Research in synthetic chemistry has explored the synthesis, properties, and reactions of pyridopyrimidine derivatives, including efforts to understand their structural characteristics and reaction mechanisms. Gelling and Wibberley (1969) detailed the synthesis and properties of pyrido[3,4-d]pyrimidin-4(3H)-ones and -pyrimidine-2,4-(1H,3H)-diones, highlighting the process from 3-aminopyridine-4-carboxylic acids and subsequent reactions to yield pyrido[3,4-d]pyrimidines (Gelling & Wibberley, 1969). Kinoshita et al. (1989) investigated the ring cleavage reaction of 1, 3-Oxazine-2, 4(3H)-dione derivatives with amines, uncovering various reaction products and emphasizing the versatility of pyrimidine derivatives in chemical synthesis (Kinoshita et al., 1989).

Biological and Antitumor Activities

A key area of application for pyridopyrimidine derivatives is in the investigation of biological and antitumor activities. Rauf et al. (2010) prepared 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives, evaluating their in vitro urease inhibition activity. Among these compounds, some exhibited significant activity, highlighting their potential as urease inhibitors (Rauf et al., 2010). Ye et al. (2015) designed and synthesized 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives, assessing them for FGFR1 inhibition and cytotoxicity against cancer cell lines. Their work identified compounds with promising antitumor activities, suggesting the potential of these derivatives in cancer therapy (Ye et al., 2015).

Materials Science and Sensing Applications

In materials science, Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives, demonstrating their solid-state fluorescence emission and potential as colorimetric pH sensors due to dramatic color changes upon protonation. This work opens avenues for developing novel sensors and logic gates for specific applications (Yan et al., 2017).

Propiedades

IUPAC Name |

5,7-dimethyl-3-[[5-methyl-2-(4-propan-2-ylphenyl)-1,3-oxazol-4-yl]methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O3/c1-17(2)21-11-13-22(14-12-21)27-31-24(20(5)36-27)16-32-28(34)25-18(3)15-19(4)30-26(25)33(29(32)35)23-9-7-6-8-10-23/h6-15,17H,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUYIQIHDLNEMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC4=C(OC(=N4)C5=CC=C(C=C5)C(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4621101.png)

![ethyl 4-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-3-oxobutanoate](/img/structure/B4621120.png)

![4-[4-(4-methoxyphenyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4621133.png)

![ethyl 2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4621149.png)

![ethyl {2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4621154.png)

![7-benzyl-1,3-dimethyl-8-[4-(2-pyrimidinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4621157.png)

![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4621184.png)

![N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4621198.png)